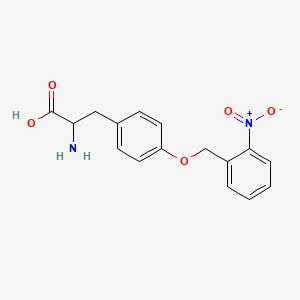
3-(5-Bromopyrimidin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromopyrimidin-2-yl)propanamide is an organic compound with the molecular formula C7H8BrN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyrimidin-2-yl)propanamide typically involves the bromination of pyrimidine derivatives followed by amide formation. One common method involves the reaction of 5-bromopyrimidine with propanoyl chloride in the presence of a base such as triethylamine to form the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromopyrimidin-2-yl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
3-(5-Bromopyrimidin-2-yl)propanamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(5-Bromopyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Bromopyrimidin-2-yl)morpholine
- 3-Bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine
- N-(Pyridin-2-yl)amides
Uniqueness
3-(5-Bromopyrimidin-2-yl)propanamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its bromine atom and amide group make it a versatile intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C7H8BrN3O |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
3-(5-bromopyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C7H8BrN3O/c8-5-3-10-7(11-4-5)2-1-6(9)12/h3-4H,1-2H2,(H2,9,12) |
InChI-Schlüssel |
WLVPESOLPFPSJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)CCC(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)



![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13667123.png)
![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)



![2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester](/img/structure/B13667133.png)


